An In-depth Technical Guide on the (S,R,S)-AHPC Scaffold for Targeted Protein Degradation
An In-depth Technical Guide on the (S,R,S)-AHPC Scaffold for Targeted Protein Degradation
Introduction to the (S,R,S)-AHPC Scaffold
The (S,R,S)-AHPC scaffold, chemically known as (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(substituted)pyrrolidine-2-carboxamide, is a potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3] Its specific stereochemistry, (S,R,S), is crucial for its high-affinity binding to VHL, a key component of the ubiquitin-proteasome system.[2] In contrast, the (S,S,S) stereoisomer is inactive and often used as a negative control in experiments.[2]
The primary application of the (S,R,S)-AHPC scaffold is in the construction of PROTACs. PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the target protein by the proteasome. The (S,R,S)-AHPC moiety serves as the E3 ligase-recruiting ligand in these constructs.[4][5]
Chemical Structure and Properties of (S,R,S)-AHPC and its Derivatives
The core (S,R,S)-AHPC structure provides a versatile platform for chemical modification. The terminal amine group allows for the attachment of various linkers, which in turn are connected to a ligand for the protein of interest. The general structure consists of the VHL ligand (AHPC), a linker, and a target protein ligand.
While the specific properties of "(S,R,S)-AHPC-CO-Ph-Ph-CHO" are not documented, we can infer its structure as the (S,R,S)-AHPC core connected via an amide bond to a linker composed of two phenyl groups and terminating in a formyl (CHO) group.
Below is a table summarizing the properties of the parent (S,R,S)-AHPC hydrochloride and a selection of its derivatives found in the literature.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Features |
| (S,R,S)-AHPC hydrochloride | C₂₂H₃₀N₄O₃S · xHCl | 430.56 (free base) | 1448189-80-7 | Core VHL ligand.[2] |
| (S,R,S)-AHPC-Me | C₂₃H₃₂N₄O₃S | 444.59 | 1948273-02-6 | Methylated derivative, used in the synthesis of ARV-771, a BET degrader.[6] |
| (S,R,S)-AHPC-phenylacetic acid | C₃₀H₃₆N₄O₄S | 548.70 | Not Available | Used to synthesize SMARCA2/4 degraders. |
| (S,R,S)-AHPC-CO-C9-acid | Not Available | Not Available | Not Available | An E3 ligase ligand-linker conjugate for PROTAC synthesis.[7] |
| (S,R,S)-AHPC-PEG6-NH₂ hydrochloride | C₃₆H₅₈ClN₅O₁₀S | 788.39 | Not Available | Contains a PEG linker with a terminal amine for conjugation.[8] |
| (S,R,S)-AHPC-C1-Br | Not Available | Not Available | Not Available | A synthesized E3 ligase ligand-linker conjugate.[9] |
| (S,R,S)-AHPC-CO-spiro[3.3]heptane-Ph-CHO | C₃₇H₄₄N₄O₅S | 656.83 | Not Available | A ligand-linker conjugate designed for targeted protein degradation.[10] |
Mechanism of Action: The PROTAC Approach
The (S,R,S)-AHPC scaffold is instrumental in the function of VHL-recruiting PROTACs. The mechanism involves the formation of a ternary complex between the target protein, the PROTAC, and the VHL E3 ligase complex.
Caption: Mechanism of action for an (S,R,S)-AHPC-based PROTAC.
This process leads to the selective degradation of the target protein, offering a powerful therapeutic strategy for diseases driven by protein overexpression or aberrant protein function. The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple target protein molecules.
Experimental Protocols
The successful application of (S,R,S)-AHPC-based PROTACs in research and development relies on robust experimental protocols to characterize their binding, ternary complex formation, and degradation efficacy.
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Objective: To determine the binding affinity of the (S,R,S)-AHPC moiety and the full PROTAC to the VHL E3 ligase and the target protein, respectively.
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Methodologies:
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Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH).
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Surface Plasmon Resonance (SPR): Immobilizes one binding partner and flows the other over the surface to measure association and dissociation rates.
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Fluorescence Polarization (FP): Uses a fluorescently labeled ligand to measure changes in polarization upon binding to its partner.
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Objective: To confirm and quantify the formation of the ternary complex.
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Methodologies:
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Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Uses labeled binding partners to detect proximity upon complex formation.
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Co-immunoprecipitation (Co-IP): Followed by Western blotting to demonstrate the interaction between the target protein and the E3 ligase in the presence of the PROTAC.
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Objective: To measure the ability of the PROTAC to induce the degradation of the target protein in a cellular context.
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Methodologies:
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Western Blotting: A semi-quantitative method to assess the reduction in target protein levels.
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In-Cell Western / High-Content Imaging: Quantitative methods to measure protein levels in a high-throughput format.
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Mass Spectrometry-based Proteomics: Provides a global view of protein level changes upon PROTAC treatment.
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References
- 1. medchemexpress.com [medchemexpress.com]
- 2. (S,R,S)-AHPC hydrochloride = 97 1448189-80-7 [sigmaaldrich.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Buy (S,R,S)-AHPC-C7-amine (dihydrochloride) | 2415256-17-4 [smolecule.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. medkoo.com [medkoo.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. (S,R,S)-AHPC-PEG6-NH2 hydrochloride ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. alfa-labotrial.com [alfa-labotrial.com]
